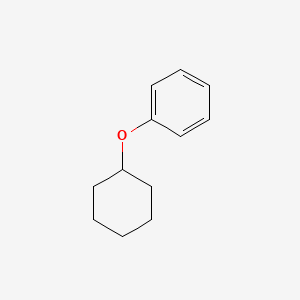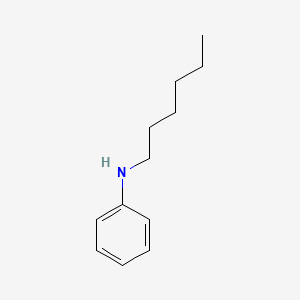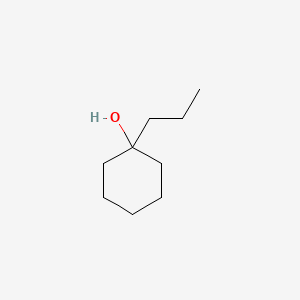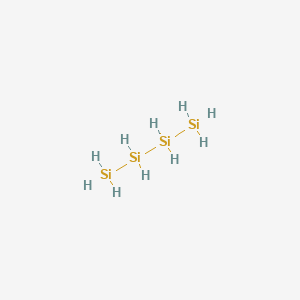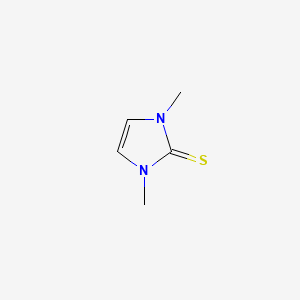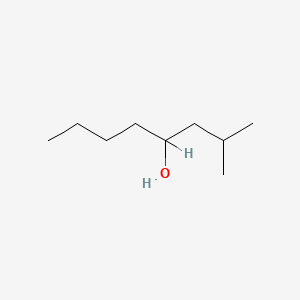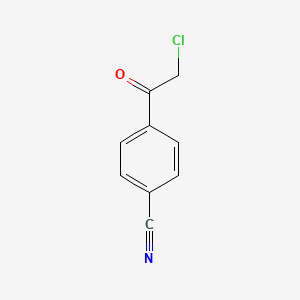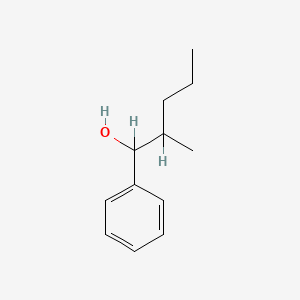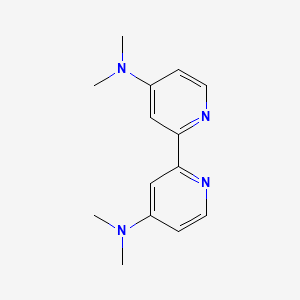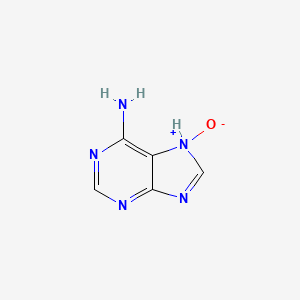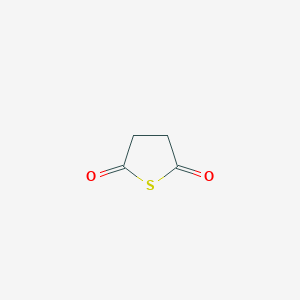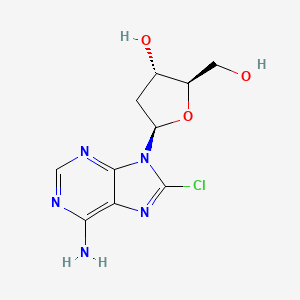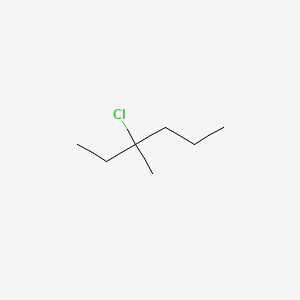
3-Chloro-3-methylhexane
Übersicht
Beschreibung
3-Chloro-3-methylhexane is an organic compound with the molecular formula C₇H₁₅Cl. It belongs to the class of alkyl halides, specifically a tertiary alkyl halide, due to the presence of a chlorine atom attached to a carbon atom that is also bonded to three other carbon atoms. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. This process involves the substitution of a hydrogen atom in 3-methylhexane with a chlorine atom. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale chlorination reactors where 3-methylhexane is exposed to chlorine gas (Cl₂) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-3-methylhexane primarily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃) can react with this compound to replace the chlorine atom.
Elimination Reactions: When treated with strong bases like potassium hydroxide (KOH) in an alcoholic solution, this compound can undergo elimination to form alkenes.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be 3-methylhexan-3-ol.
Elimination: The major product is typically 3-methylhex-2-ene or 3-methylhex-3-ene, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-methylhexane is utilized in various scientific research applications:
Chemistry: It serves as a model compound for studying nucleophilic substitution and elimination reactions. It is also used in the synthesis of more complex organic molecules.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of this compound can be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is used as an intermediate in the production of other chemicals, including solvents, plasticizers, and agrochemicals.
Wirkmechanismus
The mechanism of action for 3-Chloro-3-methylhexane in nucleophilic substitution reactions involves the attack of a nucleophile on the electrophilic carbon atom bonded to the chlorine atom. This results in the displacement of the chlorine atom and the formation of a new bond between the carbon and the nucleophile. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon bearing the chlorine, leading to the formation of a double bond and the release of a chloride ion.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-2-methylbutane
- 2-Chloro-2-methylpentane
- 3-Chloro-3-methylpentane
Comparison: 3-Chloro-3-methylhexane is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in nucleophilic substitution and elimination reactions due to steric and electronic effects.
Eigenschaften
IUPAC Name |
3-chloro-3-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-4-6-7(3,8)5-2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDCNDVTOWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962953 | |
| Record name | 3-Chloro-3-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43197-78-0 | |
| Record name | 3-Chloro-3-methylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


